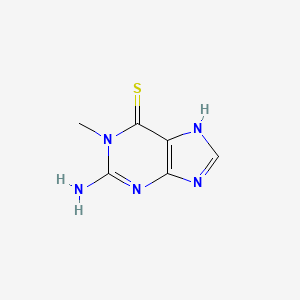

1-Methylthioguanine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-methyl-7H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUTXZSKZCQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=CN2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937285 | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-87-2, 16714-57-1, 86243-64-3 | |

| Record name | Guanine, methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Sarcin from aspergillus giganteus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Derivatization Strategies for 1 Methylthioguanine

Established Synthetic Routes for 1-Methylthioguanine (B102985) and its Precursors

This compound, systematically known as 2-amino-6-(methylthio)purine, is primarily formed via the S-methylation of its precursor, 6-thioguanine (B1684491) (6-TG). Therefore, the synthesis of this compound is intrinsically linked to the synthesis of 6-thioguanine.

An established and direct method for synthesizing 6-thioguanine is the thiation of guanine (B1146940). This process involves heating guanine with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀), often in a high-boiling point solvent like pyridine. gpatindia.comacs.org This reaction converts the carbonyl group at the C6 position of the purine (B94841) ring into a thiocarbonyl group, yielding 6-thioguanine.

Another synthetic approach starts from substituted purine intermediates. For instance, 2-amino-6-chloropurine (B14584) can be reacted with a sulfur source, like sodium hydrosulfide (B80085) (NaSH), to displace the chlorine atom and introduce the thiol group, forming 6-thioguanine.

Once 6-thioguanine is obtained, its conversion to this compound can be achieved through methylation. In a laboratory setting, this can be accomplished using a methylating agent such as methyl iodide in the presence of a base. The sulfur atom of the thiol group in 6-thioguanine is a soft nucleophile and readily attacks the methyl group. In biological systems, this methylation is a metabolic process catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). wikipedia.orgwikipedia.org

Novel Methodologies for the Synthesis of this compound Analogs and Derivatives

Research into the therapeutic potential of thiopurines has driven the development of novel synthetic methods to create analogs and derivatives of this compound. These new compounds are designed to have altered biological activities, improved selectivity, or to serve as probes for studying biological pathways.

One innovative approach involves the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine analogues of S6-methylthioguanine. nih.govresearchgate.net These compounds feature an additional ring fused to the purine core, creating a more rigid and structurally complex molecule. The synthesis of these analogues allows for the exploration of structure-activity relationships, particularly in their interaction with target enzymes. nih.gov

Another strategy focuses on creating derivatives by modifying other parts of the purine ring. For example, introducing substituents at different positions or altering the heterocyclic core can lead to new classes of thiopurine analogs. These novel syntheses often employ modern organic chemistry techniques to achieve high efficiency and control over the molecular structure.

The following table summarizes some novel synthetic approaches for thioguanine derivatives:

| Derivative Type | Synthetic Strategy | Key Reactants/Features | Reference |

|---|---|---|---|

| Tricyclic Analogues | Annulation to the purine core | Pyrrolo[2,3-d]pyrimidine scaffold | nih.gov, researchgate.net |

| Pleuromutilin (B8085454) Conjugates | Nucleophilic substitution | Introduction of a thioguanine unit onto the pleuromutilin skeleton |

Isotopic Labeling Approaches for Mechanistic and Analytical Research

Isotopically labeled compounds are invaluable tools for studying the metabolism, mechanism of action, and pharmacokinetics of drugs and their metabolites. researchgate.net In the context of this compound, isotopic labeling enables precise quantification in biological samples and helps to elucidate its metabolic fate.

A key analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution method. This approach is used for the accurate quantification of 6-thioguanine and S6-methylthioguanine in the genomic DNA of cells. To achieve this, isotopically labeled internal standards, such as deuterium-labeled thioguanine (TG-d3) and guanine-d3, are synthesized and used in the analysis. The use of these standards corrects for variations in sample preparation and instrument response, leading to highly accurate measurements.

The synthesis of these labeled compounds involves incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure. For example, deuterium can be introduced at specific non-exchangeable positions on the purine ring or the methyl group. These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished by their mass in a mass spectrometer.

The table below outlines some isotopic labeling strategies:

| Isotopically Labeled Compound | Isotope Used | Application | Analytical Method |

|---|---|---|---|

| Thioguanine-d3 | Deuterium (²H) | Internal standard for quantification | LC-MS/MS |

| Guanine-d3 | Deuterium (²H) | Internal standard for quantification | LC-MS/MS |

| [³⁵S]-Thioguanine | Sulfur-35 (³⁵S) | Isotopic exchange studies | Radiometric detection |

Regioselective Methylation in Thiopurine Chemical Synthesis

The methylation of 6-thioguanine to this compound is a highly regioselective process, meaning the methyl group is specifically added to the sulfur atom (S-methylation) rather than to one of the nitrogen atoms in the purine ring (N-methylation).

In biological systems, this high degree of regioselectivity is governed by the enzyme thiopurine S-methyltransferase (TPMT). wikipedia.orgnih.gov TPMT is a key enzyme in the metabolism of thiopurine drugs. medlineplus.govtesting.com It specifically recognizes thiopurines like 6-thioguanine and catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the sulfur atom. wikipedia.org The active site of the TPMT enzyme binds 6-thioguanine in a specific orientation that positions the sulfur atom for nucleophilic attack on the methyl group of SAM, thus ensuring exclusive S-methylation. nih.gov

Studies comparing 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (6-TG) as substrates for TPMT have shown that the enzyme can methylate both, but with different efficiencies. In one study, the TPMT activity was found to be, on average, 34% lower with 6-MP as the substrate compared to 6-TG. nih.gov This indicates that the chemical structure of the thiopurine influences its interaction with the enzyme and the rate of methylation.

In chemical synthesis, achieving high regioselectivity can be more challenging. The outcome of the methylation reaction can be influenced by factors such as the choice of solvent, base, and methylating agent. However, due to the higher nucleophilicity of the sulfur atom in 6-thioguanine compared to the ring nitrogens under certain conditions, S-methylation is generally the favored pathway.

Advanced Analytical Methodologies for 1 Methylthioguanine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) Applications in Research

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of thiopurine metabolites, including 1-methylthioguanine (B102985). nih.govresearchgate.netnih.gov Research applications of HPLC focus on the separation and quantification of these metabolites in various biological samples, particularly in red blood cells (RBCs) where they tend to accumulate. nih.govnih.gov

Method development in HPLC has aimed to improve precision, reduce turnaround time, and enhance the ruggedness and cost-effectiveness of the analysis. nih.gov A common approach involves reversed-phase chromatography coupled with UV detection. nih.govresearchgate.net For instance, a reversed-phase HPLC procedure was developed to quantify intracellular lymphocyte concentrations of 6-thioguanine (B1684491), methylmercaptopurine, and methylthioguanine after acid hydrolysis to obtain the free bases. nih.gov In this method, methylthioguanine was separated on a cyanopropylsilane column and detected by UV absorbance at 290 nm. nih.gov

Optimization of HPLC methods often includes careful selection of the internal standard, chromatographic conditions, and sample preparation protocols. nih.gov For example, 6-mercaptopurine (B1684380) has been identified as a suitable internal standard in some procedures. nih.gov Isocratic elution with a mobile phase like 5% acetonitrile (B52724) in a phosphate (B84403) buffer at a specific pH can minimize background interference. nih.gov Furthermore, derivatization techniques, such as using potassium permanganate, can be employed to enhance the detection of certain thiopurine nucleotides by making them fluorescent. researchgate.netnih.gov

The following table summarizes key aspects of a developed HPLC method for thiopurine metabolite analysis:

| Parameter | Details |

| Analytes | 6-thioguanine, methylmercaptopurine, methylthioguanine nih.gov |

| Sample Type | Lymphocytes nih.gov |

| Sample Preparation | Acid hydrolysis nih.gov |

| Column | Cyanopropylsilane nih.gov |

| Mobile Phase | Methanol-40 mM sodium phosphate (22:78), pH 2.7 nih.gov |

| Detection | UV absorbance at 290 nm for methylthioguanine nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS) for Quantitative Analysis in Biological Matrices

While HPLC with UV detection is a robust technique, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) offers superior sensitivity and selectivity for the quantitative analysis of this compound and its metabolites in complex biological matrices. nih.govnih.govdntb.gov.uamayocliniclabs.com

Development and Validation of Sensitive Quantification Methods for this compound Nucleotides and DNA Adducts (e.g., S6-methylthioguanine in genomic DNA)

A significant application of LC-MS/MS is the development of highly sensitive methods to quantify thiopurine nucleotides and their incorporation into DNA. nih.govannlabmed.orgnih.gov This is particularly important for understanding the cytotoxic effects of thiopurine drugs, which are proposed to be mediated, in part, by the formation of S6-methylthioguanine (S6mG) in DNA. nih.govnih.gov

Researchers have developed and validated LC-MS/MS methods to simultaneously quantify 6-thio-2'-deoxyguanosine (B1664700) (SdG) and S6-methylthio-2'-deoxyguanosine (S6mdG) in the genomic DNA of cultured human cells. nih.govnih.gov These methods often employ stable isotope dilution for accurate quantification. The analytical strategy involves enzymatic or acid hydrolysis of DNA to release the nucleosides, followed by separation on a capillary HPLC column and detection by ESI-MS/MS. nih.gov

For example, one study reported the treatment of various human cancer cell lines with 6-thioguanine and the subsequent measurement of SdG and S6mdG levels. nih.gov The results showed that while a significant percentage of guanine (B1146940) was replaced by 6-thioguanine, only a very small fraction was converted to S6-methylthioguanine. nih.gov This suggests that the DNA adduct S6mG may not be the primary mediator of cytotoxicity in all cell types.

The table below outlines the validation parameters for an LC-MS/MS method for DNA-TG quantification:

| Validation Parameter | Result |

| Linearity Range | 10.0–5,000.0 fmol TG/μg DNA annlabmed.org |

| Accuracy (Bias) | -10.4% to -3.5% annlabmed.org |

| Intra-day Precision (CV) | 3.4% at 80 fmol TG/μg DNA; 4.9% at 800 fmol TG/μg DNA annlabmed.org |

| Inter-day Precision (CV) | 5.8% at 80 fmol TG/μg DNA; 5.3% at 800 fmol TG/μg DNA annlabmed.org |

| Recovery | 85.7%–116.2% annlabmed.org |

LC-HRMS is also instrumental in the structural confirmation of DNA adducts. frontiersin.orgresearchgate.net By providing accurate mass measurements, LC-HRMS can help to identify and differentiate between various adducts, which is crucial for understanding the mechanisms of DNA damage. frontiersin.orgnih.gov

Optimization of Sample Preparation Protocols for Intracellular Thiopurine Metabolites

The accuracy of quantitative analysis heavily relies on the efficiency and reproducibility of the sample preparation protocol. For intracellular metabolites like this compound nucleotides, this involves several critical steps: isolation of the target cells (e.g., red blood cells), cell lysis, protein precipitation, and stabilization of the analytes. nih.govannlabmed.orgyoutube.com

Red blood cells are often used as a surrogate for monitoring intracellular thiopurine metabolite levels. nih.govnih.gov Protocols typically involve the isolation of RBCs from whole blood by centrifugation, followed by washing to remove plasma components. researchgate.netnih.gov Automated cell washers have been implemented to streamline this process. nih.gov

Cell lysis and protein precipitation are commonly achieved using agents like perchloric acid or organic solvents such as a chloroform-methanol mixture. nih.govresearchgate.netyoutube.com The stability of thiopurine metabolites during sample processing and storage is a significant concern. Studies have shown that the addition of stabilizing agents like dithiothreitol (B142953) (DTT) is critical, particularly during acid hydrolysis steps. nih.govresearchgate.net The choice of storage temperature is also crucial, with -70°C or -80°C being recommended for long-term stability of preprocessed samples to prevent degradation. nih.govannlabmed.org

A unified protocol for the therapeutic drug monitoring of thiopurine metabolites has been proposed to minimize variability between studies. nih.gov This includes standardized procedures for blood collection (e.g., using EDTA anticoagulant tubes), time between collection and RBC isolation, and the composition of the stabilizing medium. nih.gov

Spectroscopic Techniques (e.g., UV-Vis, NMR) for Structural Elucidation and Purity Assessment in Research Materials

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized research materials, including this compound.

UV-Vis Spectroscopy is routinely used for the detection of thiopurine metabolites in HPLC analysis. nih.gov Different metabolites exhibit distinct UV absorbance maxima, which allows for their selective detection. For instance, this compound (referred to as 6-methylthioguanine (B125323) in some literature) can be detected at a wavelength of 313 nm or 290 nm. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the definitive structural elucidation of small organic molecules. hyphadiscovery.comwpmucdn.comslideshare.net For novel or synthesized compounds, NMR provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. wpmucdn.com Techniques such as 1H NMR, COSY, HSQC, and HMBC are employed to assemble the complete structure. hyphadiscovery.comwpmucdn.com Quantitative NMR (qNMR) can also be used to assess the purity of research materials. hyphadiscovery.com The use of high-field NMR instruments equipped with cryoprobes allows for the analysis of very small amounts of material, which is often a limiting factor in metabolite research. hyphadiscovery.comnih.gov In cases where LC-MS/MS data may lead to ambiguous structural assignments, NMR provides unequivocal identification. hyphadiscovery.com

Advanced Chromatographic Separations for Complex Metabolite Mixtures

The analysis of the complete profile of thiopurine metabolites in a biological sample presents a significant analytical challenge due to the chemical similarity and wide range of concentrations of the various species. Advanced chromatographic techniques are employed to resolve these complex mixtures.

Ion-pairing chromatography has been successfully used to separate thiopurine nucleotides, including the mono-, di-, and triphosphate forms. researchgate.netnih.gov This technique involves the addition of an ion-pairing agent, such as tetrabutylammonium, to the mobile phase, which enhances the retention and separation of the charged nucleotide species on a reversed-phase column. researchgate.netnih.gov

Ion-exchange chromatography (IEC) coupled with tandem mass spectrometry (IEC-ESI-MS/MS) is another powerful approach for the comprehensive profiling of thiopurine metabolites. nih.gov This method can separate a wide range of thiopurine nucleotides, providing detailed information on the metabolic pathways. nih.gov

The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers faster analysis times and improved resolution compared to conventional HPLC. dovepress.com When coupled with MS/MS, UHPLC provides a highly sensitive and selective platform for the analysis of complex metabolite mixtures.

Enzymatic Biotransformation and Cellular Metabolism of 1 Methylthioguanine

Role of Thiopurine S-Methyltransferase (TPMT) in the Methylation of Thiopurines to 1-Methylthioguanine (B102985) and its Nucleotides

Thiopurine S-methyltransferase (TPMT) is a critical cytosolic enzyme that catalyzes the S-methylation of thiopurine compounds, including the drugs 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). wikipedia.orggbcbiotech.comnih.govnih.gov This process involves the transfer of a methyl group from the donor S-adenosyl-L-methionine (AdoMet), which is converted to S-adenosyl-L-homocysteine (AdoHcy). wikipedia.orgnih.gov The methylation of thiopurines by TPMT is a significant step in their metabolic pathway, influencing the balance between their active and inactive forms. nih.govresearchgate.net Genetic polymorphisms in the TPMT gene can lead to variable enzyme activity among individuals, which significantly impacts the metabolism and potential for adverse effects of thiopurine drugs. gbcbiotech.comnih.govnih.gov

The prodrugs 6-mercaptopurine and 6-thioguanine require intracellular conversion to their respective thiopurine nucleotides to become cytotoxic. nih.govresearchgate.net 6-thioguanine (6-TG) is converted to thioguanosine monophosphate (TGMP). researchgate.net TPMT then catalyzes the S-methylation of TGMP to form methylthioguanosine monophosphate (MeTGMP). researchgate.netclinpgx.org Similarly, TPMT can methylate the 6-TG base directly to form 6-methylthioguanine (B125323) (6-MTG). researchgate.net

While methylation of 6-mercaptopurine metabolites, such as methylthioinosine monophosphate (MeTIMP), contributes to the drug's cytotoxic effects by inhibiting de novo purine (B94841) synthesis, the methylation of 6-TG and its nucleotides is generally considered an inactivation pathway. nih.govclinpgx.org The formation of MeTGMP shunts the active thioguanine nucleotides (TGNs) away from incorporation into DNA, thereby deactivating the drug. nih.govclinpgx.org

The enzymatic activity of TPMT has been characterized with various thiopurine substrates. Kinetic studies provide insight into the enzyme's affinity and catalytic efficiency for these compounds. For instance, thioinosine monophosphate (TIMP), the nucleotide metabolite of 6-mercaptopurine, and thioguanosine monophosphate (TGMP) exhibit similar Michaelis constants (K_m) for human TPMT. researchgate.net In one study, the kinetic parameters for 6-mercaptopurine were determined, showing a K_m of 73.95 ± 11.13 µM and a k_cat of 0.048 ± 0.002/s. researchgate.net

| Substrate | Parameter | Value | Source |

|---|---|---|---|

| 6-Mercaptopurine (6-MP) | K_m | 73.95 ± 11.13 µM | researchgate.net |

| 6-Mercaptopurine (6-MP) | k_cat | 0.048 ± 0.002/s | researchgate.net |

| Thioinosine Monophosphate (TIMP) | K_m | Similar to TGMP | researchgate.net |

| Thioguanosine Monophosphate (TGMP) | K_m | Similar to TIMP | researchgate.net |

Interconversion Pathways of this compound Nucleotides (e.g., MeTGMP, MeTGDP, MeTGTP)

Once MeTGMP is formed through the action of TPMT, it can be further phosphorylated by cellular kinases to its corresponding di- and triphosphate forms, methylthioguanosine diphosphate (B83284) (MeTGDP) and methylthioguanosine triphosphate (MeTGTP). This phosphorylation cascade is a common metabolic fate for nucleotide monophosphates. Studies have documented the presence of these higher-order methylthioguanine nucleotides in cells. nih.gov For example, in human leukemia cells overexpressing TPMT, incubation with thioguanine led to significantly higher concentrations of methylthioguanine nucleotides compared to cells with low TPMT activity. nih.gov While the existence of MeTGDP and MeTGTP is established, the specific kinases responsible for these sequential phosphorylation steps are not as well-defined as the initial methylation step.

Interaction with Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRTase) Pathways

Hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) plays a pivotal role in the initial activation of thiopurine prodrugs through the purine salvage pathway. wikipedia.org Thiopurines such as 6-thioguanine and 6-mercaptopurine compete with the natural purine bases hypoxanthine (B114508) and guanine (B1146940) for HGPRTase. researchgate.nethmdb.ca This enzyme catalyzes the conversion of the thiopurine bases into their corresponding nucleotide forms by transferring a phosphoribosyl group from 5-phosphoribosyl 1-pyrophosphate (PRPP). wikipedia.org Specifically, HGPRTase converts 6-thioguanine into thioguanosine monophosphate (TGMP). researchgate.netnih.gov This conversion is the first and essential step for both the cytotoxic action of the drug (via conversion to thioguanine nucleotides) and for its methylation by TPMT to MeTGMP. researchgate.netresearchgate.net

Influence of Methylthioadenosine Phosphorylase (MTAP) on Thiopurine Metabolism and Related Pathways

Methylthioadenosine phosphorylase (MTAP) is an enzyme involved in polyamine and methionine metabolism, catalyzing the phosphorolysis of 5'-methylthioadenosine (MTA). wikipedia.orgfrontiersin.orgresearchgate.net Its status, particularly its frequent deletion in various cancers, has a significant influence on purine metabolism and the cellular response to thiopurines. frontiersin.orgnih.gov

The growth of MTAP-deleted tumor cells is highly dependent on de novo purine synthesis (DNPS). nih.govnih.gov This creates a vulnerability that can be exploited by thiopurines. Specifically, MTAP-deficient cells show a marked increase in sensitivity to 6-mercaptopurine (6-MP). nih.govnih.gov This is because the absence of MTAP leads to higher levels of the methylated 6-MP metabolite, methylthioinosine monophosphate (MeTIMP), which is a potent inhibitor of DNPS. nih.govnih.gov Higher levels of TPMT activity have also been observed in the absence of MTAP expression, which would further drive the formation of MeTIMP. nih.gov In contrast, the cytotoxicity of 6-thioguanine, which relies more on DNA incorporation of its nucleotides rather than DNPS inhibition, is less affected by MTAP status. nih.govnih.gov

| MTAP Status | Effect on 6-MP Metabolism | Effect on 6-TG Metabolism | Mechanism | Source |

|---|---|---|---|---|

| MTAP-Deficient (-) | Markedly higher sensitivity | Less effect on sensitivity | Increased dependence on de novo purine synthesis (DNPS); higher levels of the DNPS inhibitor MeTIMP. | nih.govnih.gov |

| MTAP-Expressing (+) | Lower sensitivity | Less effect on sensitivity | Functional purine salvage pathway reduces dependence on DNPS. | nih.govnih.gov |

Metabolic Cross-talk with De Novo Purine Synthesis Pathways in Cellular Models

A significant aspect of thiopurine metabolism is its interaction with the de novo pathway of purine synthesis, the process by which cells create purine nucleotides from simple precursors. youtube.comnih.gov This metabolic cross-talk is primarily mediated by the methylated metabolites of thiopurines. clinpgx.orgresearchgate.net

Molecular Mechanisms and Cellular Interactions of 1 Methylthioguanine Species

Intracellular Incorporation of 1-Methylthioguanine (B102985) Nucleotides into Genomic DNA and RNA

The cytotoxic effects of thiopurine drugs are largely attributed to the metabolic activation and subsequent incorporation of their nucleotide forms into the nucleic acids of the cell. Following administration, 6-thioguanine (B1684491) (⁶SG), a key metabolite, is converted into thioguanosine triphosphate (TGTP). This nucleotide analog of deoxyguanosine triphosphate (dGTP) is then incorporated into both DNA and RNA during replication and transcription. Once integrated into the DNA strand, this modified base can undergo in situ methylation. Endogenous methyltransferases, utilizing S-adenosyl-L-methionine as a methyl donor, can methylate the sulfur atom of the incorporated 6-thioguanine, leading to the formation of S⁶-methylthioguanine (S⁶mG). nih.govnih.gov This process results in the creation of a DNA adduct, a segment of DNA that is chemically modified. The presence of S⁶mG within the genome is a critical event that triggers a cascade of cellular responses, ultimately contributing to the therapeutic effects of thiopurines.

Research has shown that the level of thioguanine nucleotides incorporated into DNA (DNA-TG) can be substantial. nih.gov While the majority of these incorporated bases may remain as 6-thioguanine, a fraction is converted to the S⁶mG adduct. aacrjournals.org This conversion is significant because the S⁶mG lesion is a potent trigger for cellular DNA repair mechanisms. The persistence of these adducts can lead to disruptions in normal DNA processes, including replication and transcription, which are central to the compound's mechanism of action. nih.gov

The formation of S⁶-methylthioguanine (S⁶mG) DNA adducts is a critical step in the mechanism of action of thiopurine compounds. After the incorporation of 6-thioguanine (⁶SG) into the DNA backbone, it becomes a substrate for endogenous methylation. The enzyme S-adenosyl-L-methionine, a universal methyl group donor in numerous biological reactions, catalyzes the transfer of a methyl group to the sulfur atom of the ⁶SG base. nih.gov This results in the in situ conversion of the incorporated ⁶SG to S⁶mG. nih.gov

The creation of this adduct is a significant alteration to the DNA structure. Unlike the natural purine (B94841) base guanine (B1146940), the presence of the methylthio group at the O⁶ position of the guanine analog introduces a bulky lesion. This structural change has profound implications for the integrity and function of the DNA molecule. The S⁶mG adduct is recognized by the cell as a form of DNA damage, which in turn activates cellular surveillance and repair pathways. grantome.comnih.gov The efficiency of this methylation process and the subsequent cellular recognition of the S⁶mG adduct are key determinants of the biological consequences following thiopurine exposure.

The presence of S⁶-methylthioguanine (S⁶mG) adducts in the DNA template poses a significant challenge to the cellular DNA replication machinery. While some DNA lesions can completely block the progression of DNA polymerases, studies have shown that S⁶mG is not a strong block to DNA replication. nih.govnih.gov Instead, DNA polymerases can bypass the lesion, a process known as translesion synthesis. However, this bypass is often error-prone, leading to the incorporation of incorrect nucleotides opposite the adduct.

Research has demonstrated that S⁶mG has a high miscoding potential. Specifically, during DNA replication, DNA polymerases frequently misinsert thymine (B56734) (T) opposite the S⁶mG adduct instead of the correct base, cytosine (C). nih.gov This leads to G→A transition mutations in subsequent rounds of replication. nih.govnih.gov In some experimental systems, the frequency of this G→A mutation can be as high as 94%. nih.gov This high degree of mutagenicity is a key factor in the biological effects of S⁶mG. The ability of DNA polymerases to bypass the S⁶mG adduct, albeit with low fidelity, ensures that the replication process can be completed, but at the cost of introducing mutations into the genome.

Effects on Gene Transcription and Expression

The incorporation of thiopurine metabolites into nucleic acids can significantly disrupt the processes of gene transcription and expression. The methylated derivative, S⁶-methylthioguanine (S⁶mG), in particular, has been identified as a potent agent of transcriptional disruption, exhibiting both inhibitory and mutagenic activities.

Transcriptional Inhibitory and Mutagenic Effects of S⁶mG in DNA

When 6-thioguanine (SG) is incorporated into DNA, it can be subsequently methylated to form S⁶-methylthioguanine (S⁶mG). nih.gov This modified base is a significant lesion that compromises the fidelity of genetic information transfer. Unlike its precursor SG, S⁶mG is highly mutagenic. nih.govnih.gov Studies using shuttle vectors in both E. coli and human cell lines have demonstrated that S⁶mG consistently induces a high frequency of G→A transition mutations. nih.govnih.gov In E. coli, the G→A mutation frequency was reported to be as high as 94%, while in human 293T cells, it was approximately 39%. nih.govnih.gov This mutagenic potential is thought to arise from the ability of S⁶mG to mispair with thymine (T) during DNA replication, forming an S⁶mG:T mispair that can be processed by the cell's mismatch repair (MMR) system. nih.gov

Beyond its mutagenic properties, S⁶mG in the DNA template acts as a significant impediment to transcription. nih.govnih.gov The presence of a single S⁶mG lesion on the transcribed strand can substantially block the progression of RNA polymerase, thereby inhibiting gene expression. nih.gov This transcriptional inhibition is a proposed mechanism contributing to the cytotoxic effects of thiopurine drugs. nih.govresearchgate.net The combination of high mutagenicity and transcriptional blockage suggests that S⁶mG formation in DNA could be a contributing factor to the long-term risk of therapy-related cancers associated with thiopurine use. nih.govnih.gov

| Lesion | Host System | Mutation Frequency | Primary Mutation Type | Reference |

| S⁶-methylthioguanine (S⁶mG) | E. coli (wild-type) | 94% | G→A | nih.gov |

| S⁶-methylthioguanine (S⁶mG) | Human 293T cells | ~39% | G→A | nih.gov |

| 6-thioguanine (SG) | E. coli (wild-type) | ~10-11% | G→A | nih.gov |

| 6-thioguanine (SG) | Human 293T cells | ~8% | G→A | nih.gov |

Influence on RNA Polymerase Activity and RNA Integrity

The S⁶-methylthioguanine (S⁶mG) lesion directly interferes with the function of RNA polymerases (RNAPs). nih.gov In vitro transcription assays have shown that S⁶mG on the DNA template poses a major obstacle to transcription by multi-subunit human RNA polymerase II (hRNAPII) and a more modest impediment to the single-subunit T7 RNAP. nih.govnih.gov This suggests that the structural complexity of the polymerase influences its ability to bypass the lesion. The blockage of hRNAPII elongation is a significant finding, as it directly implicates S⁶mG in the disruption of gene expression in human cells. nih.gov

In addition to impeding polymerase progression, S⁶mG also compromises the fidelity of transcription, leading to transcriptional mutagenesis. nih.gov When hRNAPII does manage to bypass the S⁶mG lesion, it frequently misincorporates nucleotides into the nascent RNA transcript, with a high rate of G-to-A mutations in the RNA sequence. nih.gov The relative bypass efficiency for hRNAPII was found to be only 24% in the presence of S⁶mG, with a corresponding high relative mutation frequency of 85%. nih.gov This introduction of errors into messenger RNA (mRNA) can lead to the synthesis of non-functional or aberrant proteins, further contributing to cellular dysfunction. In contrast, the parent compound, 6-thioguanine (SG), does not significantly affect the efficiency or fidelity of transcription by either T7 RNAP or hRNAPII. nih.govnih.gov

| RNA Polymerase | Lesion | Effect on Transcription Efficiency | Effect on Transcriptional Fidelity (Mutagenesis) | Reference |

| Human RNA Polymerase II (hRNAPII) | S⁶mG | Major impediment (24% bypass efficiency) | High (85% mutation frequency) | nih.gov |

| T7 RNA Polymerase | S⁶mG | Modest inhibitor (69% bypass efficiency) | High (49% mutation frequency) | nih.gov |

| Human RNA Polymerase II (hRNAPII) | SG | Not considerably compromised | Not considerably compromised | nih.gov |

| T7 RNA Polymerase | SG | Not considerably compromised | Not considerably compromised | nih.gov |

Modulation of Cellular Signaling Pathways

Thiopurine metabolites actively modulate critical intracellular signaling cascades, notably those controlling cell survival, proliferation, and death. These interactions are central to their therapeutic and toxic effects.

Rac1 GTPase Inhibition by Thioguanosine Triphosphates (TGTP) and Downstream Signaling Alterations

A key molecular target of thiopurine action, independent of DNA incorporation, is the small GTPase Rac1. nih.govresearchgate.net The pharmacologically active metabolite 6-thioguanosine (B559654) triphosphate (6-TGTP) directly binds to and inhibits Rac1. nih.govnih.gov Rac1 is a member of the Rho family of GTPases that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and inflammatory responses. nih.govnih.gov

The inhibitory mechanism involves 6-TGTP targeting a redox-sensitive GXXXXGK(S/T)C motif within Rac1. nih.gov This leads to the accumulation of a biologically inactive 6-thioguanosine diphosphate (B83284) (6-TGDP)-Rac1 adduct. nih.gov Guanine nucleotide exchange factors (GEFs), which normally activate Rac1 by promoting the exchange of GDP for GTP, are unable to displace the adducted 6-TGDP, effectively locking Rac1 in an inactive state. nih.gov

Inhibition of Rac1 by 6-TGTP has profound consequences for downstream signaling. In T-lymphocytes and endothelial cells, Rac1 inactivation blocks the c-Jun N-terminal kinase (JNK) pathway. nih.govresearchgate.net This, in turn, reduces the activation of transcription factors such as c-Jun, activating transcription factor-2 (ATF-2), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). nih.govsigmaaldrich.com The suppression of these pathways leads to decreased transcription of pro-inflammatory cytokines and adhesion molecules like VCAM-1, contributing to the immunosuppressive and anti-inflammatory effects of thiopurines. nih.govaai.org

Interplay between Autophagy and Apoptosis Induction Mechanisms in Cellular Systems

Thiopurines, including 6-thioguanine (6-TG), trigger a complex and intertwined response involving both autophagy and apoptosis. nih.govnih.gov Autophagy is a cellular process for degrading and recycling cellular components, while apoptosis is a programmed form of cell death. The balance between these two pathways is critical in determining the ultimate fate of a cell following thiopurine exposure. nih.gov

Studies have shown that 6-TG can induce both processes concurrently. nih.gov In many contexts, autophagy appears to function as a pro-survival mechanism that counteracts the cytotoxic effects of the drug. nih.govnih.gov For instance, autophagy can help clear damaged mitochondria (a process known as mitophagy), thereby reducing the production of reactive oxygen species (ROS) and antagonizing the induction of apoptosis. nih.gov When autophagy is inhibited, cells treated with 6-TG often show a significant increase in apoptosis. nih.gov

However, the relationship is not always antagonistic. The induction of autophagy by 6-TG has been shown to be dependent on a functional DNA mismatch repair (MMR) system and can be mediated by p53. nih.govresearchgate.net In some scenarios, excessive or sustained autophagy can itself lead to autophagic cell death. nih.gov Therefore, a delicate interplay governs the cellular response: apoptosis is often the primary mechanism of cell death induced by thiopurines, while autophagy acts as a protective response that, when overwhelmed, may fail to prevent or even contribute to cell demise. nih.gov

Protein Interactions and Target Identification

The biological effects of this compound and its related thiopurine species are mediated through specific interactions with key cellular proteins. A primary target is the enzyme responsible for its creation, Thiopurine S-methyltransferase (TPMT). TPMT catalyzes the S-methylation of thiopurines like 6-mercaptopurine (B1684380) and 6-thioguanine, using S-adenosyl-L-methionine as a methyl donor, to produce methylated metabolites including S⁶-methylthioguanine. nih.gov

Once formed and incorporated into DNA, S⁶-methylthioguanine (S⁶mG) interacts with the cellular machinery of replication and transcription. It is recognized as a lesion by components of the DNA mismatch repair (MMR) and transcription-coupled nucleotide excision repair (TC-NER) pathways. nih.govnih.gov Furthermore, its presence directly impedes the progression of DNA and RNA polymerases, as detailed in section 5.3. nih.gov

Separate from DNA-related interactions, the metabolite 6-thioguanosine triphosphate (6-TGTP) has been clearly identified to bind directly to the small GTPase Rac1. nih.gov This interaction, which inhibits Rac1 function, establishes Rac1 as a direct protein target for the immunosuppressive actions of thiopurines. nih.govnih.gov This binding prevents the interaction between Rac1 and its upstream activators (GEFs) and downstream effectors, thereby disrupting major signaling pathways. nih.govabeomics.com The measurement of thioguanine incorporated into the DNA of white blood cells (DNA-TG) is also utilized as a biomarker, reflecting the culmination of metabolic activation and interaction with DNA replication machinery. nih.gov

Binding of S⁶mG-Modified DNA to DNA Repair Proteins (e.g., MGMT, AlkB)

The presence of S⁶-methylthioguanine (S⁶mG) within the DNA structure triggers responses from the cell's DNA repair machinery. Key proteins involved in the recognition and repair of alkylated DNA adducts, such as O⁶-methylguanine-DNA methyltransferase (MGMT) and the AlkB family of dioxygenases, also interact with S⁶mG-modified DNA, albeit with differing efficiencies and consequences.

O⁶-methylguanine-DNA methyltransferase (MGMT):

MGMT is a crucial DNA repair protein that protects the genome from the mutagenic effects of alkylating agents. It functions by directly transferring the alkyl group from the O⁶ position of guanine to a cysteine residue within its own active site, a suicidal mechanism that inactivates the protein. ox.ac.uk While primarily targeting O⁶-methylguanine (O⁶-mG), MGMT can also recognize and repair other bulky O⁶-alkylguanine adducts. researchgate.net

The structural similarity between O⁶-mG and S⁶mG allows MGMT to bind to DNA containing the latter. However, the efficiency of this repair process can be influenced by the specific structure of the adduct and the AGT variant. For instance, while wild-type human AGT repairs O⁶-mG approximately twice as fast as O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine (O⁶-pobG), a bulky adduct derived from a tobacco-specific nitrosamine, some bacterial AGTs poorly repair O⁶-pobG. researchgate.net This differential repair efficiency highlights the nuanced interaction between MGMT and various O⁶-guanine analogs. The rapid repair of O⁶-mG by enhanced levels of AGT has been shown to block the initiation of carcinogenesis, underscoring the protective role of this enzyme. nih.gov

The interaction of S⁶mG with the DNA mismatch repair (MMR) system is also a critical factor in its cytotoxicity. The MMR system, particularly the hMutSα heterodimer, recognizes mispairs involving S⁶-methylthioguanine, such as S⁶mG:T. aacrjournals.org This recognition can trigger a futile cycle of repair attempts, leading to DNA single-strand breaks and ultimately signaling for a G2-M cell cycle arrest and apoptosis. aacrjournals.org

AlkB Family of Proteins:

The E. coli AlkB protein and its human homologs, ABH2 and ABH3, are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair a range of alkylated DNA bases. nih.govnih.gov AlkB directly reverses base damage by hydroxylating the aberrant methyl group, which is then released as formaldehyde. nih.gov This mechanism avoids the creation of an abasic site, which would require further processing. nih.gov

AlkB has been shown to repair 1-methylguanine (B1207432) (m1G) and 3-methylthymine (B189716) (m3T), with a preference for these lesions in double-stranded DNA. nih.gov The presence of AlkB can eliminate the mutagenicity of m1G and partially remove the replication blockage it causes. nih.gov While direct studies on the repair of S⁶mG by AlkB are less common, the known substrate specificity of AlkB for various methylated purines suggests a potential interaction. The ability of AlkB and its human homologs to repair adducts within mismatched base pairs further demonstrates their adaptability in recognizing and repairing diverse forms of DNA damage. nih.gov

The following table summarizes the interaction of DNA repair proteins with S⁶mG and related adducts:

| DNA Repair Protein | Target Adduct(s) | Interaction and Consequences |

| MGMT (O⁶-alkylguanine-DNA alkyltransferase) | O⁶-methylguanine (O⁶-mG), S⁶-methylthioguanine (S⁶mG), other bulky O⁶-alkylguanine adducts | Direct transfer of the alkyl group to the protein, leading to its inactivation. ox.ac.uk The efficiency of repair varies depending on the adduct and the specific AGT variant. researchgate.net Recognition of S⁶mG:T mispairs by the MMR system, in conjunction with MGMT activity, can lead to futile repair cycles, DNA breaks, and cell cycle arrest. aacrjournals.org |

| AlkB and its homologs (ABH2, ABH3) | 1-methyladenine (m1A), 3-methylcytosine (B1195936) (m3C), 1-methylguanine (m1G), 3-methylthymine (m3T) | Direct oxidative demethylation of the damaged base. nih.gov AlkB preferentially repairs m1G and m3T in double-stranded DNA and can repair adducts in mismatched pairs. nih.gov The repair of m1G by AlkB eliminates its mutagenicity. nih.gov |

Identification of Novel Intracellular Protein Targets of this compound Nucleotides

Beyond the direct interaction with DNA and its repair machinery, the nucleotide forms of this compound can engage with other intracellular proteins, influencing various cellular pathways. The incorporation of thiopurine metabolites into DNA, forming DNA-thioguanine nucleotides (DNA-TG), is a critical aspect of their mechanism of action. nih.gov

Research into the broader interactome of this compound nucleotides is an evolving area. While the primary focus has been on DNA repair pathways, the potential for these modified nucleotides to bind to and modulate the function of other proteins is a subject of ongoing investigation. For example, it is known that S⁶mG can inhibit transcription, suggesting a potential interaction with components of the transcriptional machinery. nih.gov The blockage of transcription elongation by S⁶mG located on the transcribed DNA strand points to a direct interference with RNA polymerase or associated transcription factors. nih.gov

Furthermore, the structural analogy of this compound nucleotides to endogenous purine nucleotides suggests they could compete for binding to a wide range of purine-binding proteins, including kinases, G-proteins, and other enzymes involved in cellular signaling and metabolism. The identification of these novel protein targets is crucial for a comprehensive understanding of the pleiotropic effects of thiopurine drugs.

Structural Biology and Biophysical Characterization of 1 Methylthioguanine and Its Adducts

Solution Structure Analysis of 1-Methylthioguanine-Modified Nucleic Acid Duplexes

Research on 11-mer DNA duplexes containing a 6-thioguanine (B1684491) (S⁶G) paired with cytosine shows that the duplex largely maintains a right-handed helical B-type conformation. rcsb.orgresearchgate.net The structural perturbations are found to be subtle and localized primarily to the site of the modification and its immediate neighbors. nih.gov The structure of an 11-mer duplex containing S⁶G opposite cytosine was determined using proton NMR and refined using molecular dynamics and full-relaxation matrix back calculation methods. pdbj.org This detailed analysis confirmed that the majority of the duplex remains in a standard B-DNA form, with distortions confined to the lesion site. rcsb.orgpdbj.org When S⁶G is paired with thymine (B56734), the duplex also adopts a right-handed helix, but with a wobble-type base pairing at the lesion site. rcsb.org

| Structural Analysis Summary of S⁶G-Containing DNA Duplexes | |

| Technique | High-Resolution NMR Spectroscopy, Restrained Molecular Dynamics rcsb.org |

| Overall Conformation | Right-handed B-type helical conformation rcsb.orgresearchgate.net |

| Structural Perturbation | Subtle and localized to the modified base pair nih.gov |

| S⁶G•C Pair | Maintains Watson-Crick-like base pairing rcsb.org |

| S⁶G•T Mismatch | Exhibits wobble-type base pairing rcsb.org |

Hydrogen Bonding and Base Pair Dynamics in Modified DNA Structures

The substitution of the O6 oxygen of guanine (B1146940) with sulfur significantly impacts the hydrogen bonding and stability of the base pair. In a 6-thioguanine:cytosine (S⁶G:C) pair, the thioguanine exists in the keto tautomer form, allowing it to form hydrogen bonds with cytosine. nih.gov However, these Watson-Crick-like hydrogen bonds are weaker than those in a standard G:C pair. nih.gov

Conformational Changes and Local Distortions Induced by This compound (B102985) Incorporation into DNA

The incorporation of 6-thioguanine induces measurable, albeit localized, conformational changes in the DNA duplex. The most notable distortion is a modest opening of the modified base pair, approximately 10 degrees, toward the major groove of the DNA helix. nih.govresearchgate.net This local distortion is a direct consequence of the altered geometry and weaker hydrogen bonding of the S⁶G:C pair.

While the global structure of the DNA remains a B-form helix, these local distortions can be significant for biological recognition. nih.gov For instance, the altered structure at the lesion site can influence the activity of DNA-processing enzymes. nih.gov The methylation of the sulfur atom to form S⁶-methylthioguanine (S⁶mG) is thought to be a key step in the cytotoxic effects of thiopurines. nih.govnih.gov This modification can lead to mispairing with thymine during DNA replication, and the resulting S⁶mG:T mispair is recognized by the mismatch repair (MMR) system, triggering a futile repair cycle that can lead to cell death. nih.govnih.gov Such local distortions are crucial signals for the recruitment of repair proteins. nih.gov Computational simulations using molecular dynamics are a key tool for analyzing how such modifications alter DNA flexibility and induce transitions between different equilibrium conformations. illinois.edu

Spectroscopic and Crystallographic Approaches for this compound Conjugates

A variety of biophysical techniques are employed to characterize this compound and its conjugates. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone method for determining the solution structures of DNA adducts without the need for crystallization. nih.gov Both one-dimensional and multi-dimensional NMR experiments, such as COSY and NOESY, are used to elucidate the precise structure and conformation of modified DNA duplexes, as demonstrated in studies of S⁶G-containing DNA. rcsb.orgresearchgate.net

Optical spectroscopy provides further insights into the properties of these compounds. S⁶-methylthioguanine (me6-TG) exhibits a characteristic UV absorption maximum at 310 nm. nih.gov Advanced techniques like femtosecond and nanosecond transient absorption spectroscopy have been used to study the excited-state dynamics of me6-TG. nih.gov These studies revealed that upon UVA excitation, me6-TG populates a triplet state with characteristic absorption peaks around 410 nm. nih.gov Other biophysical methods, including circular dichroism and fluorescence spectroscopy, are valuable for assessing the conformational state and stability of proteins that interact with or metabolize thiopurines, such as the enzyme Thiopurine S-methyltransferase (TPMT). nih.govnih.gov

| Spectroscopic Data for S⁶-methylthioguanine (me6-TG) | |

| Technique | Finding |

| Steady-State UV/Vis Spectroscopy | Absorption Maximum (λmax) at 310 nm nih.gov |

| Nanosecond Transient Absorption | Triplet state absorption peak at 410 nm after excitation nih.gov |

| NMR Spectroscopy | Used to determine solution structure of precursor (S⁶G) in DNA duplexes rcsb.org |

While crystallographic data for a DNA duplex containing this compound is not prominently available, the technique remains a powerful approach for obtaining high-resolution atomic structures of DNA and protein-DNA complexes. The combination of NMR, advanced spectroscopy, and computational modeling provides a comprehensive picture of the structural and dynamic impact of this compound on nucleic acids. rcsb.orgnih.gov

Pharmacogenomic Insights into 1 Methylthioguanine Levels and Effects in Cellular and Model Systems

Influence of Thiopurine S-Methyltransferase (TPMT) Genetic Polymorphisms on Intracellular 1-Methylthioguanine (B102985) Nucleotide Concentrations

Thiopurine S-methyltransferase (TPMT) is a critical enzyme that catalyzes the S-methylation of thiopurine drugs, including the precursors to this compound. This metabolic step is a primary inactivation pathway, converting cytotoxic thioguanine nucleotides (TGNs) into methylated metabolites. The gene encoding TPMT is highly polymorphic, with genetic variations leading to a range of enzyme activity levels among individuals. mahidol.ac.thnih.govnih.gov

Genetic polymorphisms in the TPMT gene are a major factor determining individual differences in both the therapeutic efficacy and toxicity of thiopurines. researchgate.net The enzyme's activity is inherited as a monogenic, co-dominant trait. nih.gov Individuals can be categorized into three main phenotypes based on their genotype:

Normal Metabolizers: These individuals are homozygous for the wild-type allele (TPMT/1) and have normal, high enzyme activity. nih.gov This phenotype is present in approximately 86-97% of the population. nih.govnih.gov They efficiently methylate thiopurines, leading to expected levels of this compound.

Intermediate Metabolizers: Heterozygous individuals, who have one wild-type and one non-functional allele (e.g., TPMT/1/3A), exhibit intermediate enzyme activity. nih.govnih.gov This group makes up about 3-14% of the population. nih.gov Due to reduced TPMT function, they produce lower concentrations of methylated metabolites and accumulate higher levels of TGNs compared to normal metabolizers. clinpgx.orgclinpgx.org

Poor Metabolizers: Individuals with two non-functional TPMT alleles (e.g., TPMT/3A/3A) have little to no enzyme activity. nih.govnih.gov This condition is rare, occurring in about 1 in 300 individuals. nih.gov In these patients, the methylation pathway is severely impaired, leading to minimal production of this compound and a significant accumulation of cytotoxic TGNs, which can cause severe hematopoietic toxicity. mahidol.ac.thnih.gov

Over 40 variant TPMT alleles have been identified. nih.gov However, a few specific variants, primarily TPMT2, TPMT3A, and TPMT3C, account for the vast majority (over 90-95%) of reduced or absent enzyme activity. nih.govresearchgate.net The frequency of these alleles varies among different ethnic populations. For instance, TPMT3A is the most common variant in Caucasian populations, while TPMT*3C is more prevalent in East Asian and African populations. nih.govresearchgate.net Studies have demonstrated a clear correlation between TPMT genotype and the intracellular concentrations of thiopurine metabolites. Patients with reduced TPMT activity show significantly decreased levels of methylmercaptopurine nucleotides (MeMPNs), a class of methylated metabolites that includes this compound, and concurrently higher concentrations of TGNs. clinpgx.orgclinpgx.org

| TPMT Genotype | Phenotype (Enzyme Activity) | Frequency | Effect on this compound Pathway | Resulting Intracellular Metabolite Profile |

|---|---|---|---|---|

| Wild-Type (e.g., TPMT1/1) | Normal/High | ~86-97% | Efficient S-methylation of thiopurines. | Normal levels of methylated metabolites (e.g., this compound); therapeutic levels of TGNs. |

| Heterozygous (e.g., *TPMT1/3A) | Intermediate | ~3-14% | Reduced S-methylation capacity. | Decreased levels of methylated metabolites; increased accumulation of TGNs. clinpgx.orgclinpgx.org |

| Homozygous Variant (e.g., *TPMT3A/*3A) | Low/Deficient | ~0.3% | Severely impaired or absent S-methylation. | Minimal to no methylated metabolites; excessive accumulation of TGNs. mahidol.ac.thnih.gov |

Contribution of Other Genetic Variants (e.g., NUDT15, ITPA) to Thiopurine Metabolism and their Indirect Impact on this compound Pathways in Research Models

Nudix Hydrolase 15 (NUDT15): The NUDT15 gene encodes an enzyme that dephosphorylates the active, cytotoxic forms of thiopurines, converting thioguanosine triphosphate (TGTP) and deoxythioguanosine triphosphate (dTGTP) back to their less toxic monophosphate forms (TGMP). nih.govirjournal.orgmdpi.com This action serves as a crucial deactivation step, preventing the excessive incorporation of thioguanine into DNA and RNA. irjournal.org

Genetic variants in NUDT15, particularly the c.415C>T (p.Arg139Cys) variant, lead to reduced enzyme activity due to protein instability and degradation. researchgate.net This loss of function results in the accumulation of active TGTP, increasing the risk of severe toxicity, especially myelosuppression. nih.govmdpi.com The impact of NUDT15 variants is particularly pronounced in Asian and Hispanic populations, where they are a more common cause of thiopurine intolerance than TPMT deficiency. nih.gov

The influence of NUDT15 on the this compound pathway is indirect. In individuals with normal TPMT activity, a deficient NUDT15 enzyme leads to a buildup of TGNs, but does not directly alter the methylation pathway itself. However, in research models, the interplay is critical. For instance, in a patient with both intermediate TPMT activity and a NUDT15 variant, the reduced capacity to both methylate the drug (via TPMT) and dephosphorylate its active metabolites (via NUDT15) can lead to profoundly altered metabolic profiles and heightened toxicity. frontiersin.org Studies in Nudt15 knockout mice have confirmed that the deficiency does not appear to be involved in the anabolism of methylated thioguanine nucleotides but is central to hematopoietic and gastrointestinal toxicity from the accumulation of non-methylated active metabolites. nih.gov

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPA): The ITPA gene encodes an enzyme that hydrolyzes inosine triphosphate (ITP) to its monophosphate form, preventing the accumulation of potentially toxic non-canonical nucleotides. mdpi.com Thiopurine metabolism can lead to the formation of thio-ITP, a substrate for ITPA. Variants in ITPA, such as c.94C>A, can lead to decreased enzyme activity. It has been hypothesized that this could lead to an accumulation of thio-ITP, which might contribute to toxicity.

| Gene | Enzyme Function | Impact of Genetic Variants | Indirect Impact on this compound Pathway |

|---|---|---|---|

| NUDT15 | Converts active thioguanosine triphosphates (TGTP) to less toxic monophosphates (TGMP). nih.govirjournal.org | Loss-of-function variants (e.g., R139C) cause accumulation of active TGNs, leading to toxicity. mdpi.com | Does not directly affect methylation but competes for the same pool of thiopurine metabolites. Deficiency shunts metabolism away from inactivation by dephosphorylation, increasing reliance on the TPMT pathway. |

| ITPA | Hydrolyzes inosine triphosphate (ITP) and its thio-analogs. mdpi.com | Reduced function variants (e.g., c.94C>A) may lead to accumulation of thio-ITP. | Controversial and likely minor. May slightly alter the overall purine (B94841) nucleotide pool, but its effect on the flux towards methylation is not well established. researchgate.netnih.gov |

Genotype-Phenotype Correlation Studies in In Vitro and Animal Models

To understand the precise pharmacogenomic effects of genes like TPMT and NUDT15 on thiopurine metabolism, researchers have extensively used in vitro cellular systems and animal models. These models allow for controlled studies of how specific genotypes correlate with biochemical and physiological phenotypes, such as metabolite levels and drug-induced toxicity.

A pivotal study utilized a murine knockout model of Tpmt to investigate the differential effects of the enzyme on mercaptopurine and thioguanine pharmacodynamics. clinpgx.org Mice were created with three distinct genotypes: wild-type (Tpmt+/+), heterozygous (Tpmt+/-), and homozygous knockout (Tpmt-/-). Following treatment with mercaptopurine or thioguanine, metabolite levels and toxicity were measured. The results clearly demonstrated a strong genotype-phenotype correlation:

Metabolite Levels: After drug administration, levels of methylated thiopurine metabolites differed significantly among the genotypes, being highest in Tpmt+/+ mice and lowest (or absent) in Tpmt-/- mice. Conversely, thioguanine nucleotide (TGN) concentrations were highest in the knockout mice and lowest in the wild-type mice. clinpgx.org

Toxicity: Differences in toxicity were pronounced. For example, following mercaptopurine treatment, 50-day survival was 100% for wild-type mice, 68% for heterozygous mice, and 0% for knockout mice. This demonstrates a haploinsufficient phenotype, where having only one functional gene copy results in clinically significant effects. clinpgx.org

This animal model successfully recapitulated many features of the human TPMT polymorphism, providing a preclinical system to establish the greater impact of TPMT status on mercaptopurine metabolism compared to thioguanine and to explore safer dosing strategies. clinpgx.org

Similarly, Nudt15 knockout mouse models have been instrumental in elucidating its function. nih.gov These studies showed that Nudt15-deficient mice experienced severe weight loss, hematopoietic toxicity, and gastrointestinal damage when treated with thiopurines, directly linking the genotype to a toxic phenotype. nih.gov In vitro studies using cancer cell lines have further confirmed that the ablation of NUDT15 potentiates cell death induced by 6-thioguanine (B1684491), reinforcing its role in deactivating cytotoxic metabolites. researchgate.net

| Genotype | TPMT Activity | Methylated Thiopurine Metabolites | Thioguanine Nucleotides (TGNs) | Phenotype (Survival after Mercaptopurine) |

|---|---|---|---|---|

| Tpmt(+/+) | Normal | High | Low | 100% 50-day survival |

| Tpmt(+/-) | Intermediate | Intermediate | Intermediate | 68% 50-day survival |

| Tpmt(-/-) | Deficient | Very Low / Absent | High | 0% 50-day survival |

Computational and Systems Biology Approaches for Pharmacogenomic Prediction

The complex interplay of multiple genes, environmental factors, and cellular pathways in determining drug response necessitates a move beyond single-gene analysis. Computational and systems biology approaches aim to integrate vast and diverse datasets to build predictive models of pharmacogenomic outcomes. longdom.org This represents a critical step toward personalized medicine, where a patient's genetic and molecular profile can be used to forecast their response to drugs like thiopurines. longdom.orgnih.gov

A systems biology approach integrates data from various high-throughput platforms, including:

Genomics: Identifying genetic variations (e.g., in TPMT, NUDT15) across the genome. longdom.org

Transcriptomics: Measuring gene expression (mRNA levels) to understand how genetic variants affect the transcription of key metabolic enzymes and transporters. longdom.orgnih.gov

Metabolomics: Profiling the levels of small-molecule metabolites (like this compound and TGNs) to get a direct readout of metabolic pathway activity. nih.gov

By combining these datasets, researchers can construct comprehensive models that map the complex network of interactions governing drug metabolism. longdom.org For example, these models can evaluate how variations in both TPMT and NUDT15, along with expression levels of drug transporters, collectively influence the balance between therapeutic efficacy and toxicity.

Recent advances in machine learning (ML) and deep learning are further enhancing the power of these predictive models. nih.gov These computational tools can analyze complex patterns in large datasets to:

Predict Variant Effects: ML algorithms can predict the functional consequences of newly discovered or rare genetic variants, classifying them as likely benign or pathogenic. This is crucial for interpreting the vast number of variants of unknown significance found in an individual's genome. nih.gov

Identify Novel Biomarkers: By analyzing correlations between molecular data and clinical outcomes, computational approaches can identify new genetic or metabolic biomarkers that predict drug response. nih.gov

Model Drug Response: Optimization and regularization-based algorithms can predict novel therapeutic uses for existing drugs or forecast the efficacy of a drug against specific disease subtypes based on their genomic or transcriptomic profiles. nih.gov

Ultimately, the goal of these computational and systems biology approaches is to create a holistic model of an individual's drug response profile. This would allow for the integration of data on genetics, gene expression, and metabolite levels to provide precise, patient-specific predictions regarding the metabolism of thiopurines and the resulting levels of key metabolites like this compound. longdom.orgnih.gov

Research into Prodrug Strategies and Analogs of 1 Methylthioguanine

Design and Synthesis of 1-Methylthioguanine (B102985) Prodrugs for Enhanced Cellular Delivery or Specific Activation

The design of prodrugs is a strategic approach in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a parent drug. mdpi.com For purine (B94841) analogs like this compound, which can face challenges in cellular uptake and metabolic stability, prodrug strategies are of particular interest. While direct research on prodrugs specifically for this compound is not extensively documented in the provided results, the principles and strategies are well-established for the closely related thiopurine family, particularly 6-thioguanine (B1684491) (6-TG). nih.govnih.gov

Prodrugs are inactive derivatives that undergo biotransformation in vivo to release the active drug. nih.gov This conversion is often mediated by enzymes that are either ubiquitous or concentrated in specific tissues, allowing for targeted drug release. mdpi.comresearchgate.net The primary goals for designing prodrugs of a compound like this compound would be to enhance its cellular permeability and to achieve selective activation in target cells.

A common strategy involves masking polar functional groups to increase lipophilicity and facilitate passage across cell membranes. For nucleoside analogs, the ProTide technology is a prominent example, where a monophosphate group is masked with an aromatic group and an amino acid ester. nih.gov This approach has been successfully applied to other nucleoside analogs to improve their cellular penetration and subsequent intracellular phosphorylation. nih.gov

Research on 6-thioguanosine (B559654) monophosphate (6sGMP) prodrugs provides a relevant framework. nih.govacs.org In these studies, various protecting groups are attached to the 5'-O-monophosphate of 6-thioguanosine to create prodrugs. These modifications are designed to be cleaved by intracellular enzymes, releasing the nucleotide analog inside the cell. nih.gov This strategy bypasses the need for initial phosphorylation by cellular kinases, which can be a rate-limiting step and a mechanism of drug resistance. nih.gov

The synthesis of such prodrugs involves multi-step chemical processes. For instance, the synthesis of 4-acetyloxybenzyl (AB)- and S-pivaloyl-2-thioethyl (tBuSATE)-derivatized 6sGMP prodrugs starts with the protection of the hydroxyl groups of guanosine, followed by thionation to produce the 6-thio derivative. The protecting groups are then selectively removed and the phosphotriester moiety is attached. nih.gov

Table 1: Examples of Prodrug Strategies for Thiopurine Analogs

| Prodrug Approach | Pro-moiety Example | Target Enzyme(s) for Activation | Intended Advantage |

| ProTide Technology | Aryl, Amino Acid Ester | Carboxylesterases, Cathepsin A | Enhanced cell permeability, bypass of initial phosphorylation |

| Acetyloxybenzyl (AB) | 4-acetyloxybenzyl | Esterases | Intracellular release of the monophosphate |

| cycloSaligenyl (cycloSal) | Saligenyl phosphate (B84403) | Phosphodiesterases | Intracellular release of the monophosphate |

This table illustrates general prodrug strategies that could be applicable to this compound, based on research on related compounds.

Development of Novel this compound Analogs with Modified Biochemical Properties for Research Applications

The synthesis of novel analogs of this compound (S6-methylthioguanine) is crucial for structure-activity relationship studies and for developing tools to investigate its biological effects. Research has focused on creating analogs with altered chemical and biochemical properties to better understand their interaction with cellular targets.

One area of investigation involves the synthesis of tricyclic pyrrolo[2,3-d]pyrimidine analogs of S6-methylthioguanine. nih.govresearchgate.net The synthesis of these rigid structures allows for the study of the spatial requirements for interaction with target proteins. nih.gov The crystal structures and pKa values of these analogs have been determined to understand their physicochemical properties. nih.govresearchgate.net In a standard substrate assay with the human repair protein O(6)-methylguanine-DNA methyltransferase (MGMT), a key enzyme in DNA repair, the tricyclic S6-methylthioguanine analog did not show activity, in contrast to its oxygen-containing counterpart. nih.gov This suggests a high degree of specificity in the enzyme's active site.

Another line of research has explored the products of the reaction between 6-thio-2'-deoxyguanosine (B1664700) (the deoxyribonucleoside of 6-thioguanine) and alkylating agents. The principal products are S6-methyl-6-thiodeoxyguanosine and 7-methyl-6-thiodeoxyguanosine. nih.gov This highlights that the sulfur atom in 6-thioguanine is highly susceptible to methylation, forming S6-methylthioguanine (this compound) within a DNA context. nih.gov This chemical reactivity is a key biochemical property that influences its biological activity.

Studies on the effects of S6-methylthioguanine on transcription have revealed that when this analog is present on the transcribed strand of DNA, it can inhibit transcription and is mutagenic. nih.gov This effect is observed with both single-subunit T7 RNA polymerase and the multi-subunit human RNA polymerase II, both in vitro and in human cells. nih.gov The impact of S6-methylthioguanine on the efficiency and fidelity of transcription is also influenced by the cell's capacity for transcription-coupled nucleotide excision repair. nih.gov

Table 2: Investigated Analogs of this compound and their Properties

| Analog | Modification | Key Research Finding | Reference |

| Tricyclic pyrrolo[2,3-d]pyrimidine analog of S6-methylthioguanine | Fused tricyclic ring system | Did not act as a substrate for MGMT, indicating structural specificity. | nih.govresearchgate.net |

| (1,S6-ethano)-6-thiodeoxyguanosine | Ethano bridge between N1 and S6 | Formed from the reaction of 6-TdGuo with 2-chloroethyl methanesulfonate. | nih.gov |

| (S6,7-ethano)-6-thiodeoxyguanosine | Ethano bridge between S6 and N7 | Formed from the reaction of 6-TdGuo with 2-chloroethyl methanesulfonate. | nih.gov |

Mechanistic Studies of Prodrug Bioreversion and Intracellular Release of this compound

The efficacy of a prodrug strategy hinges on the efficient and controlled conversion of the prodrug to its active form at the desired site of action. mdpi.comresearchgate.net Mechanistic studies of this bioreversion process are therefore critical. While specific studies on this compound prodrugs are not detailed in the provided results, the principles of enzymatic activation for related compounds provide a clear model.

The activation of prodrugs can occur through enzyme-mediated hydrolysis or oxido-reductive processes. mdpi.comresearchgate.net Hydrolytic enzymes such as carboxylesterases, phosphatases, and esterases are commonly exploited for prodrug activation due to their abundance in the body. researchgate.net

For the 6sGMP prodrugs, which serve as a model, the release of the active 6-thioguanosine monophosphate is dependent on the cleavage of the protecting groups by intracellular enzymes. nih.govacs.org For example, the 4-acetyloxybenzyl (AB) group is designed to be removed by esterases. nih.gov The cycloSaligenyl (cycloSal) moiety is cleaved by phosphodiesterases. nih.gov The intracellular conversion of these prodrugs into the bioactive thioguanosine triphosphate (TGTP) has been demonstrated, confirming the success of the prodrug strategy. acs.org

The rate of this bioreversion is a critical parameter. An optimal rate ensures that the prodrug remains intact until it reaches the target tissue, minimizing systemic exposure to the active drug and maximizing its concentration at the site of action. nih.gov The design of the pro-moiety can be tailored to modulate the rate of metabolism. For instance, the use of different ester groups can alter the rate of hydrolysis by esterases. nih.gov

The study of these bioreversion mechanisms often involves in vitro assays using purified enzymes or cell homogenates, as well as cellular studies to monitor the intracellular concentration of the released drug. nih.gov These studies are essential to confirm that the prodrug is activated as intended and to understand the factors that influence the efficiency of drug release.

Future Research Trajectories and Methodological Innovations

Application of Single-Cell Technologies to Elucidate Heterogeneous Responses to 1-Methylthioguanine (B102985)

The response of cell populations to therapeutic agents is often heterogeneous, with individual cells exhibiting varied sensitivity and resistance. nih.gov Traditional bulk-cell analyses can mask these crucial differences by averaging the response across thousands or millions of cells. nih.gov Single-cell technologies, such as single-cell RNA sequencing (scRNA-seq), offer a powerful solution by enabling the high-resolution analysis of individual cells within a population. researchgate.netnih.gov

Future research applying single-cell technologies to this compound could provide unprecedented insights into why some cells are affected by the compound while others are not. By profiling the transcriptome, epigenome, or proteome of thousands of individual cells simultaneously, researchers can identify rare cell populations, characterize distinct cellular states associated with drug response or resistance, and uncover novel mechanisms of action. nih.govresearchgate.net For instance, scRNA-seq could reveal subpopulations of cancer cells that upregulate specific efflux pumps or metabolic pathways to evade the cytotoxic effects of 1-MTG. This approach can dissect the complex interplay of genetic, epigenetic, and transcriptional regulation within cell populations, offering a more accurate definition of cellular states. researchgate.net Such studies are critical for understanding treatment failure and developing strategies to overcome drug resistance. nih.govresearchgate.net

Table 1: Illustrative Data from a Hypothetical Single-Cell RNA-Seq Experiment on Tumor Cells Exposed to this compound

| Cell Cluster ID | Putative Cell State | Key Upregulated Genes (Post-1-MTG) | Inferred Functional Response | Percentage of Population |

|---|---|---|---|---|

| Cluster A | Sensitive/Apoptotic | CASP3, BAX, FOS | Undergoing programmed cell death | 65% |

| Cluster B | Resistant/Metabolically Active | ABCC1, GSTP1, NQO1 | Actively metabolizing/effluxing drug | 25% |

| Cluster C | Senescent | CDKN1A, SERPINE1 | Growth-arrested state | 8% |

| Cluster D | Quiescent/Undetermined | SOX2, KLF4 | Stem-like, dormant state | 2% |

Integration of Multi-Omics Data (e.g., Metabolomics, Proteomics, Genomics) for Comprehensive Pathway Mapping